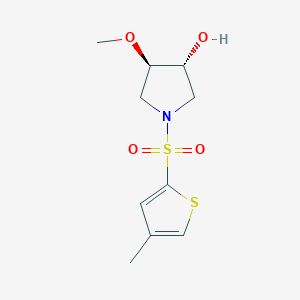![molecular formula C12H17FN2OS B7336972 [(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7336972.png)
[(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of [(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, leading to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor. However, its limited solubility in water and low bioavailability may present challenges for in vivo studies.
Direcciones Futuras
There are several future directions for the study of [(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone. One area of interest is the development of new drugs based on the this compound scaffold for the treatment of various disorders. Another area of interest is the exploration of the potential therapeutic applications of this compound in humans, including its use as an anxiolytic and antidepressant. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of [(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone involves the reaction of 3-fluoropyrrolidine with 2-(2-methylpropyl)-1,3-thiazol-4-carboxylic acid, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting compound is then treated with sodium hydroxide to yield this compound.
Aplicaciones Científicas De Investigación
[(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, this compound has been studied as a potential treatment for drug addiction due to its ability to modulate the reward pathway in the brain. In medicinal chemistry, this compound has been explored as a scaffold for the development of new drugs targeting specific receptors.
Propiedades
IUPAC Name |
[(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2OS/c1-8(2)5-11-14-10(7-17-11)12(16)15-4-3-9(13)6-15/h7-9H,3-6H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHAAGKCYLXAFE-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CS1)C(=O)N2CCC(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC(=CS1)C(=O)N2CC[C@H](C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide](/img/structure/B7336890.png)
![(2R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7336898.png)


![(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
![(1R,9S)-11-(2-naphthalen-2-ylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336918.png)
![(3aS,6aR)-1-[(1-methoxycyclobutyl)methyl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole](/img/structure/B7336925.png)
![3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7336939.png)
![1-[(2S)-2-[3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7336952.png)
![methyl 2-[4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoyl]phenoxy]acetate](/img/structure/B7336953.png)
![5-cyano-N-[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7336954.png)
![methyl 2-[2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-2-oxoethoxy]acetate](/img/structure/B7336961.png)
![N-[[(2R)-oxolan-2-yl]methyl]-6-phenylpyridazine-4-carboxamide](/img/structure/B7336975.png)
![(2S)-2-[3-(methoxymethyl)-3-methylpyrrolidine-1-carbonyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B7336989.png)
